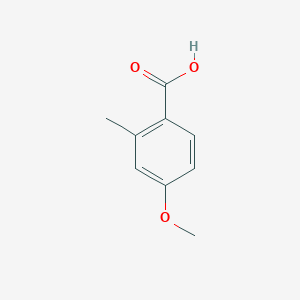

4-Methoxy-2-methylbenzoesäure

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

4-Methoxy-2-methylbenzoic acid has several applications in scientific research:

Wirkmechanismus

Target of Action

4-Methoxy-2-methylbenzoic acid, also known as 2-methylanisic acid , is a trisubstituted aromatic compound . It readily forms complexes with various metal ions such as Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) . These metal ions can be considered as the primary targets of this compound.

Mode of Action

The compound interacts with its targets through the formation of complexes It’s known that the compound undergoes nucleophilic substitution reactions . The methanolic solution of KOH generates the methoxide nucleophile, and the substituent in the aromatic ring is an electron-withdrawing carboxylic group . These factors favor an SN2 mechanism by stabilizing the transition state .

Biochemical Pathways

The compound is involved in the synthesis of 4-methoxy-2-methylbenzoates of y(iii) and lanthanides (iii) (la to lu, excluding pm) . It may also be used to synthesize 4-methoxy-2-methylbenzoic acid hydrazide and 5-bromo-4-methoxy-2-methylbenzoic acid .

Pharmacokinetics

The compound’s water solubility, a key factor influencing bioavailability, is estimated to be 9164 mg/L at 25°C .

Result of Action

The compound’s ability to form complexes with various metal ions suggests it may have potential applications in areas such as coordination chemistry and materials science .

Action Environment

The action of 4-Methoxy-2-methylbenzoic acid can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances in the reaction environment . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature and pH .

Biochemische Analyse

Biochemical Properties

It is known that this compound readily forms complexes with various metal ions such as Mn (II), Co (II), Ni (II), Cu (II), Zn (II), and Cd (II) . This suggests that 4-Methoxy-2-methylbenzoic acid may interact with enzymes, proteins, and other biomolecules that contain these metal ions.

Molecular Mechanism

It is known to form complexes with various metal ions , which suggests that it may interact with biomolecules in a manner dependent on these ions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Methoxy-2-methylbenzoic acid can be synthesized through several methods. One common method involves the radical halogenation of 4-methylbenzoic acid using N-bromosuccinimide (NBS) as the bromine source. This is followed by nucleophilic substitution with methoxide to yield 4-methoxy-2-methylbenzoic acid . The reaction conditions typically involve the use of chlorobenzene as a solvent and benzoyl peroxide as a radical initiator .

Industrial Production Methods

Industrial production methods for 4-methoxy-2-methylbenzoic acid are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-2-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or aldehydes.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Yields alcohols or aldehydes.

Substitution: Forms various substituted aromatic compounds.

Vergleich Mit ähnlichen Verbindungen

4-Methoxy-2-methylbenzoic acid is similar to other methoxybenzoic acids, such as:

2-Methoxy-4-methylbenzoic acid: A positional isomer with similar chemical properties.

4-Methoxybenzoic acid: Lacks the methyl group, leading to different reactivity and applications.

2,3-Dimethylbenzoic acid: Contains two methyl groups, resulting in distinct chemical behavior.

The uniqueness of 4-methoxy-2-methylbenzoic acid lies in its specific substitution pattern, which allows it to form unique metal complexes and exhibit distinct chemical reactivity .

Biologische Aktivität

4-Methoxy-2-methylbenzoic acid (also known as HMBA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of hepatoprotection, antioxidant defense, and potential antidiabetic effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

4-Methoxy-2-methylbenzoic acid is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H12O3 |

| Molecular Weight | 180.20 g/mol |

| Log P (octanol-water) | 1.64 - 1.79 |

| BBB Permeant | Yes |

| P-gp Substrate | No |

These properties indicate that HMBA is lipophilic and can cross the blood-brain barrier, making it a candidate for various therapeutic applications.

Hepatoprotective Effects

One of the most significant findings regarding HMBA is its hepatoprotective activity. A study conducted on male Wistar rats demonstrated that HMBA effectively mitigated liver damage induced by carbon tetrachloride (CCl4). The administration of HMBA resulted in:

- Reduction of serum transaminases : Indicating decreased liver injury.

- Decreased lipid peroxidation : Suggesting protective effects against oxidative stress.

- Restoration of glutathione levels : A critical antioxidant in cellular defense.

- Modulation of inflammatory cytokines : Specifically, TNF-α, IL-1β, IL-10, and IL-6 were significantly restored to normal levels following treatment with HMBA .

The study concluded that HMBA exhibits hepatoprotective effects comparable to standard drugs like N-acetylcysteine, primarily through its ability to restore antioxidant defenses and reduce inflammation .

Antioxidant Activity

In addition to its hepatoprotective properties, HMBA has been shown to enhance antioxidant defenses in diabetic models. In a study involving streptozotocin-induced diabetic rats, treatment with HMBA resulted in:

- Increased activity of erythrocyte membrane-bound ATPases : This indicates improved cellular function and metabolism.

- Elevation of enzymatic antioxidants : Such as superoxide dismutase and catalase, which are crucial for combating oxidative stress.

- Restoration of vitamin E levels : While reducing lipid peroxidation and glycosylation of hemoglobin .

These findings suggest that HMBA not only protects liver cells but also supports overall antioxidant status in the body.

Antidiabetic Potential

The antidiabetic effects of HMBA have been highlighted in studies focusing on its ability to restore metabolic functions in diabetic rats. The compound has been linked to:

- Normalization of glucose levels : By enhancing glucose metabolism.

- Improvement in lipid profiles : Including reductions in total cholesterol and triglycerides.

- Regulation of membrane-bound enzyme activities : Which are often disrupted in diabetic conditions .

This multifaceted action positions HMBA as a potential therapeutic agent for diabetes management.

Mechanistic Insights

The mechanisms underlying the biological activities of 4-Methoxy-2-methylbenzoic acid involve several pathways:

-

Antioxidant Mechanism :

- Inhibition of reactive oxygen species (ROS) production.

- Enhancement of endogenous antioxidant enzymes.

-

Anti-inflammatory Mechanism :

- Modulation of pro-inflammatory cytokines.

- Reduction of oxidative stress markers.

-

Metabolic Regulation :

- Improvement in glucose uptake and utilization.

- Restoration of lipid metabolism through enzyme regulation.

Case Studies and Research Findings

Several studies have reinforced the biological activity of HMBA:

- A study published in 2017 outlined the hepatoprotective properties against CCl4-induced liver toxicity, emphasizing its potential as a natural therapeutic agent for liver diseases .

- Another research article focused on the effects of HMBA on erythrocyte membrane-bound enzymes in diabetic rats, revealing significant improvements in antioxidant status and membrane integrity .

These studies collectively underscore the therapeutic promise of 4-Methoxy-2-methylbenzoic acid across various health conditions.

Eigenschaften

IUPAC Name |

4-methoxy-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-5-7(12-2)3-4-8(6)9(10)11/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVRGYOYISBGTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344481 | |

| Record name | 4-Methoxy-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6245-57-4 | |

| Record name | 4-Methoxy-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Methoxy-2-methylbenzoic acid interact with metal ions, and what are the structural characteristics of the resulting complexes?

A1: 4-Methoxy-2-methylbenzoic acid acts as a bidentate ligand, meaning it binds to a metal ion through two oxygen atoms. These oxygen atoms belong to the carboxylate group (-COO-) present in the molecule []. This binding mode forms a stable six-membered ring with the metal ion.

Q2: What insights do the thermal properties of these metal complexes provide?

A2: Thermal analysis, specifically thermogravimetric analysis (TGA), reveals crucial information about the stability and decomposition patterns of the complexes. Upon heating, the complexes initially lose any associated water molecules in a dehydration step []. Subsequently, the anhydrous complexes exhibit distinct decomposition behaviors:

- Cu, Zn, and Cd complexes decompose directly to their respective metal oxides (MO) [].

- Mn, Co, and Ni complexes follow a more intricate pathway. They initially decompose to a mixture of the free metal and its oxide. This mixture then undergoes further oxidation upon continued heating, ultimately yielding the metal oxides Mn3O4, Co3O4, and NiO, respectively [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.